7-chloro-2-[3-(1H-imidazol-1-yl)propyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-chloro-2-[3-(1H-imidazol-1-yl)propyl]-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including a chloro group, an imidazole ring, a nitrophenyl group, and a chromeno-pyrrole system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-[3-(1H-imidazol-1-yl)propyl]-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the chloro, imidazole, and nitrophenyl groups through various substitution and coupling reactions. Common reagents used in these reactions include halogenating agents, imidazole derivatives, and nitroaromatic compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of solvents, reagents, and catalysts would be guided by considerations of cost, availability, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-[3-(1H-imidazol-1-yl)propyl]-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Coupling Reactions: The imidazole ring can participate in coupling reactions to form larger, more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives. Substitution of the chloro group can result in a variety of substituted products, depending on the nucleophile used .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: Its unique structure allows for the exploration of its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, make it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific electronic, optical, or mechanical properties
Mechanism of Action
The mechanism of action of 7-chloro-2-[3-(1H-imidazol-1-yl)propyl]-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring, for example, can bind to metal ions or participate in hydrogen bonding, while the nitrophenyl group can interact with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, such as metronidazole and omeprazole, are known for their diverse biological activities.
Nitrophenyl Compounds: Nitroaromatic compounds, such as nitrobenzene and dinitrophenol, have various industrial and pharmacological applications.
Chromeno-Pyrrole Compounds: Similar compounds with the chromeno-pyrrole core structure are used in the development of materials with specific electronic and optical properties
Uniqueness
Its structure provides multiple sites for chemical modification, enabling the synthesis of a variety of derivatives with tailored properties .
Properties
Molecular Formula |
C23H17ClN4O5 |
---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
7-chloro-2-(3-imidazol-1-ylpropyl)-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H17ClN4O5/c24-15-5-6-18-17(12-15)21(29)19-20(14-3-1-4-16(11-14)28(31)32)27(23(30)22(19)33-18)9-2-8-26-10-7-25-13-26/h1,3-7,10-13,20H,2,8-9H2 |
InChI Key |
YLEINXBYQHNJKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2C3=C(C(=O)N2CCCN4C=CN=C4)OC5=C(C3=O)C=C(C=C5)Cl |
Origin of Product |
United States |
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